![molecular formula C15H15ClOS B14368898 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-18-2](/img/structure/B14368898.png)
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by the presence of a chloro group, a phenylsulfanyl group, and a propoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-(phenylsulfanyl)propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[3-(phenylsulfanyl)propoxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloro group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar structure but with a hydroxyl group instead of a propoxy group.
2-Chloro-1-(phenylsulfanyl)ethane: Shorter carbon chain and different positioning of the chloro group.
1-Chloro-4-(phenylsulfanyl)butane: Longer carbon chain with the phenylsulfanyl group at a different position.
Uniqueness: 1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90184-18-2 |
|---|---|
分子式 |
C15H15ClOS |
分子量 |
278.8 g/mol |
IUPAC 名称 |
1-chloro-2-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-14-9-4-5-10-15(14)17-11-6-12-18-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI 键 |
NLTTUDJCHNOMLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCCOC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



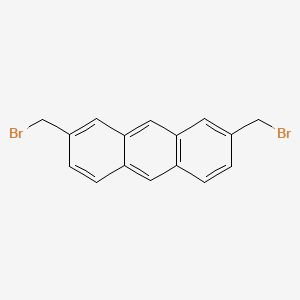
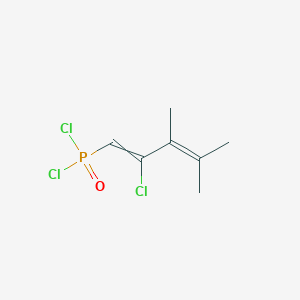
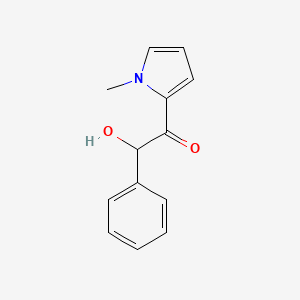

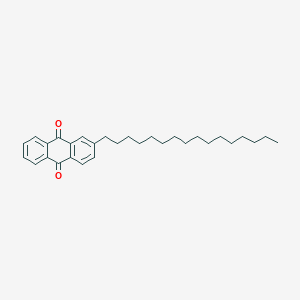

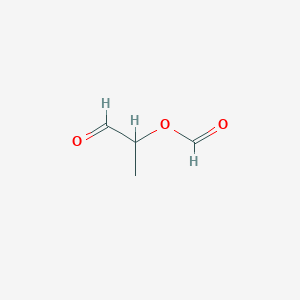

![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

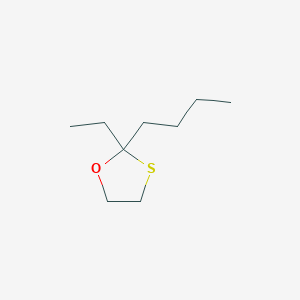
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
